tert-Butyl n-dodecyl ether

Catalog No.
S3343108
CAS No.
61548-83-2
M.F
C16H34O
M. Wt
242.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl n-dodecyl ether

CAS Number

61548-83-2

Product Name

tert-Butyl n-dodecyl ether

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]dodecane

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

InChI

InChI=1S/C16H34O/c1-5-6-7-8-9-10-11-12-13-14-15-17-16(2,3)4/h5-15H2,1-4H3

InChI Key

ZPGDKUJNUNOUME-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(C)(C)C

Canonical SMILES

CCCCCCCCCCCCOC(C)(C)C

tert-Butyl n-dodecyl ether is an organic compound with the chemical formula C16_{16}H34_{34}O. It consists of a tert-butyl group attached to a n-dodecyl chain, making it a member of the ether class. This compound is characterized by its relatively high molecular weight and hydrophobic nature, which influences its solubility and reactivity in various chemical environments. The tert-butyl group is known for its steric hindrance, which can affect the compound's reactivity and interactions with other molecules .

Typical of ethers:

  • Hydrolysis: In the presence of strong acids or bases, ethers can be hydrolyzed to form alcohols and alkyl halides. This reaction is generally slow and requires harsh conditions.
  • Oxidation: While ethers are generally resistant to oxidation, under certain conditions, they can be oxidized to form corresponding aldehydes or ketones.
  • Dehydrohalogenation: If halogenated derivatives are present, tert-butyl n-dodecyl ether can participate in elimination reactions to form alkenes .

Research indicates that compounds containing tert-butyl groups exhibit various biological activities. For instance, some studies suggest that alkyl ethers may possess antimicrobial properties, although specific data on tert-butyl n-dodecyl ether is limited. The degradation pathways of similar compounds like methyl tert-butyl ether show that certain bacteria can utilize these compounds as carbon sources, indicating potential ecological roles .

Several methods exist for synthesizing tert-butyl n-dodecyl ether:

  • Condensation Reaction: The most common method involves the reaction of tert-butanol with n-dodecanol in the presence of an acid catalyst. This process typically requires heating and can yield significant amounts of the desired ether.
  • Alkylation Method: Another approach involves using tert-butyl chloride in a nucleophilic substitution reaction with sodium n-dodecyl sulfate or other suitable nucleophiles.
  • Transesterification: This method involves the exchange of alkoxy groups between esters and alcohols, allowing for the formation of ethers under specific conditions .

tert-Butyl n-dodecyl ether has several applications:

  • Solvent: Due to its hydrophobic nature, it is used as a solvent in organic synthesis and extraction processes.
  • Surfactant: Its amphiphilic properties make it suitable for use in surfactants, aiding in emulsification and dispersion.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical industries .

Several compounds share structural similarities with tert-butyl n-dodecyl ether. Below is a comparison highlighting their unique features:

Compound NameFormulaKey Features
Methyl tert-butyl etherC5_5H12_{12}OCommonly used as a fuel additive; volatile and flammable.
Ethyl hexyl etherC8_8H18_{18}OUsed as a solvent; lower molecular weight than tert-butyl n-dodecyl ether.
OctadecaneC18_{18}H38_{38}A straight-chain alkane; hydrophobic but lacks functional groups like ethers.
NonanolC9_9H20_{20}OAlcohol with similar hydrophobic properties; used in fragrances and solvents.

The uniqueness of tert-butyl n-dodecyl ether lies in its combination of a bulky tert-butyl group and a long hydrocarbon chain, which influences its physical properties and reactivity compared to simpler ethers or alkanes .

XLogP3

6.6

Wikipedia

Dodecane, 1-(1,1-dimethylethoxy)-

Dates

Modify: 2023-07-26

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